molecular formula C13H23NO B11039802 1-(Cyclohexylcarbonyl)-2-methylpiperidine CAS No. 62498-66-2

1-(Cyclohexylcarbonyl)-2-methylpiperidine

Cat. No.: B11039802
CAS No.: 62498-66-2
M. Wt: 209.33 g/mol
InChI Key: MEVAOYUHYHMIBO-UHFFFAOYSA-N
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Description

It is a solid compound with a melting point of 84-89 °C . The structure consists of a piperidine ring (a six-membered nitrogen-containing ring) with a cyclohexylcarbonyl group attached. Now, let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes::

    Cyclohexanecarboxylic Acid Derivative Approach:

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

1-(Cyclohexylcarbonyl)-2-methylpiperidine undergoes various reactions:

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

    Oxidation: Oxidation of the methyl group could lead to an aldehyde or carboxylic acid derivative.

Common reagents and conditions:

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Major products:

  • Reduction: this compound alcohol.
  • Substitution: Various N-substituted derivatives.
  • Oxidation: Aldehyde or carboxylic acid derivatives.

Scientific Research Applications

1-(Cyclohexylcarbonyl)-2-methylpiperidine finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its piperidine moiety.

    Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.

    Industry: It may be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains context-dependent. it likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular pathways.

Comparison with Similar Compounds

While 1-(Cyclohexylcarbonyl)-2-methylpiperidine is unique due to its specific substitution pattern, similar compounds include:

Properties

CAS No.

62498-66-2

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

cyclohexyl-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H23NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h11-12H,2-10H2,1H3

InChI Key

MEVAOYUHYHMIBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2CCCCC2

Origin of Product

United States

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